molecular formula C11H9BrN2O2 B1434886 Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate CAS No. 1800489-57-9

Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate

Cat. No.: B1434886
CAS No.: 1800489-57-9
M. Wt: 281.1 g/mol
InChI Key: HNLBEPCSLPBWNK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate is a useful research compound. Its molecular formula is C11H9BrN2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate and related compounds have been used in various synthetic chemical processes. For instance, the synthesis of 2-(1H-imidazol-1-yl)-4H-1-benzothiopyran-4-ones, which are derivatives of thiochroman ring, involves compounds structurally similar to this compound (Cozzi & Pillan, 1988).

Pharmacological Applications

  • In the pharmacological domain, derivatives of 1H-imidazole, which include compounds like this compound, have been employed in the synthesis of various pharmaceutical drugs. For example, the synthesis of Nilotinib, a medication used in the treatment of chronic myelogenous leukemia, involves the reaction of compounds similar to this compound (Wang Cong-zhan, 2009).

Corrosion Inhibition

  • Compounds related to this compound, such as benzimidazole derivatives, have been studied for their corrosion inhibition properties. They are found effective in protecting metals like mild steel in acidic environments (Ammal, Prajila, & Joseph, 2018).

Photodynamic Therapy for Cancer Treatment

  • Derivatives of this compound have been synthesized and evaluated for their potential in photodynamic therapy, a treatment method for cancer. These derivatives exhibit properties like high singlet oxygen quantum yield, making them suitable for such applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

  • Related compounds have been investigated for their antimicrobial properties. For example, studies on novel N-heterocyclic carbene–silver acetate complexes, derived from compounds similar to this compound, have shown notable antibacterial activity (Patil et al., 2010).

Anticancer Properties

  • Some studies have focused on the synthesis of compounds structurally related to this compound, which have shown promising anticancer properties. These compounds, like bis-benzimidazole derivatives, have been evaluated for their potential as anticancer agents (Rashid, 2020).

Properties

IUPAC Name

methyl 3-bromo-4-imidazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)8-2-3-10(9(12)6-8)14-5-4-13-7-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLBEPCSLPBWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.